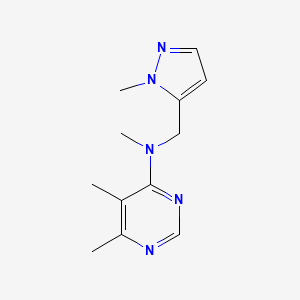![molecular formula C22H17BrN2OS2 B2555241 (3-Amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(3-bromophenyl)methanone CAS No. 370844-78-3](/img/structure/B2555241.png)
(3-Amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(3-bromophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(3-bromophenyl)methanone is a useful research compound. Its molecular formula is C22H17BrN2OS2 and its molecular weight is 469.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Spectroscopic Properties and Theoretical Studies
A study by Al-Ansari (2016) investigated the spectroscopic properties of 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones, focusing on their electronic absorption, excitation, and fluorescence in various solvents. The study utilized quantum chemistry calculations to interpret experimental results, revealing insights into the compounds' excited-states and the role of intramolecular hydrogen bonding in their stability. This research lays a foundation for understanding the electronic properties of these compounds, which could have implications for designing materials with specific optical properties (Al-Ansari, 2016).
Synthetic Pathways and Chemical Reactivity
Research on the synthesis of aryl(thieno[2,3-b]quinolin-2-yl)methanones and related derivatives has demonstrated efficient, mild, and convenient protocols for producing these compounds with high yields. Alizadeh and Roosta (2018) described a sequential multi-component reaction from readily available materials, showcasing the versatility and accessibility of synthesizing these complex molecules. Such studies are crucial for expanding the toolkit of compounds available for further research and potential applications in material science and pharmaceuticals (Alizadeh & Roosta, 2018).
Antioxidant Properties
The research conducted by Çetinkaya et al. (2012) and Balaydın et al. (2010) explored the synthesis and antioxidant properties of derivatives of phenyl)(thieno[2,3-b]quinolin-2-yl)methanones. These studies highlighted the potential of these compounds as effective antioxidants, comparing their radical scavenging activities with standard antioxidant compounds. The findings suggest that the synthesized compounds, particularly those with multiple phenolic hydroxyl groups, exhibit significant antioxidant power, which could have implications for their use in pharmaceutical formulations or as dietary supplements (Çetinkaya, Göçer, Menzek, & Gülçin, 2012); (Balaydın, Gülçin, Menzek, Göksu, & Şahin, 2010).
Conducting Copolymers
Turac et al. (2011) synthesized and characterized conducting copolymers of quinoxaline derivatives, including a compound structurally related to the specified chemical. This work is significant for the development of novel materials with potential applications in electronics and photonics. The copolymers exhibited good conductivity and were characterized using various analytical techniques, pointing towards their utility in creating new electronic materials (Turac, Sahmetlioglu, Toppare, & Yuruk, 2011).
Mécanisme D'action
Target of Action
Thiophene-based compounds have been found to exhibit a variety of biological effects, suggesting that they interact with multiple targets. For example, some thiophene derivatives have shown anticancer , anti-inflammatory , antimicrobial , and antihypertensive properties.
Mode of Action
The exact mode of action can vary depending on the specific thiophene derivative and its target. For instance, some thiophene-based compounds are known to act as voltage-gated sodium channel blockers .
Biochemical Pathways
Thiophene derivatives can influence various biochemical pathways depending on their specific targets. For example, if a thiophene derivative acts as an anti-inflammatory agent, it might do so by inhibiting the production of pro-inflammatory cytokines .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of thiophene derivatives can vary widely depending on their specific chemical structure. Some thiophene-based compounds are known to be soluble in most organic solvents but insoluble in water .
Result of Action
The molecular and cellular effects of a thiophene derivative’s action would depend on its specific targets and mode of action. For example, if a thiophene derivative acts as an anticancer agent, it might inhibit cell proliferation or induce apoptosis in cancer cells .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of thiophene derivatives. Specific details would depend on the exact chemical structure of the compound .
Propriétés
IUPAC Name |
(3-amino-4-thiophen-2-yl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)-(3-bromophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN2OS2/c23-13-6-3-5-12(11-13)20(26)21-19(24)18-17(16-9-4-10-27-16)14-7-1-2-8-15(14)25-22(18)28-21/h3-6,9-11H,1-2,7-8,24H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKNXPJFEXRNQSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C3C(=C(SC3=N2)C(=O)C4=CC(=CC=C4)Br)N)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 5-chloro-2-fluorobenzoate](/img/structure/B2555158.png)

![6-(2,5-Dimethoxyphenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2555160.png)
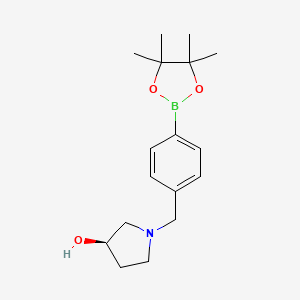

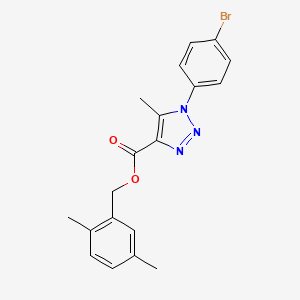
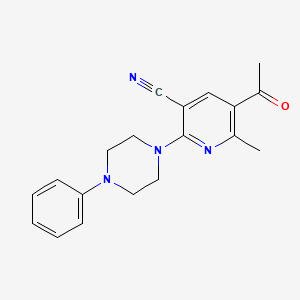
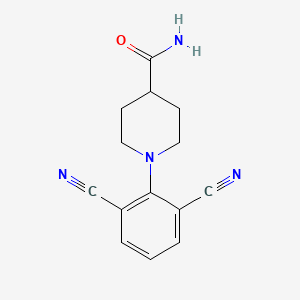
![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxyacetamide](/img/structure/B2555170.png)
![1-[4-Oxo-3-pentyl-2-(pyridin-3-ylmethylsulfanyl)quinazoline-7-carbonyl]piperidine-4-carboxamide](/img/structure/B2555172.png)
![2-Methyl-4-[[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B2555173.png)

![5-(1,5-dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2555180.png)
